molecular formula C17H17ClN2O B11832156 N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 853319-16-1

N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B11832156
CAS No.: 853319-16-1
M. Wt: 300.8 g/mol
InChI Key: QEZDRIGBQDNLKO-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable dihydroisoquinoline derivative. One common method involves the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with a dihydroisoquinoline derivative under controlled conditions to form the desired amide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and a dihydroisoquinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

853319-16-1

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C17H17ClN2O/c1-12-6-7-15(10-16(12)18)19-17(21)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21)

InChI Key

QEZDRIGBQDNLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3=CC=CC=C3C2)Cl

Origin of Product

United States

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